molecular formula C4H8O5S B3236278 Propanoic acid, 2-[(methylsulfonyl)oxy]-, (R)- CAS No. 136622-16-7

Propanoic acid, 2-[(methylsulfonyl)oxy]-, (R)-

Cat. No.: B3236278
CAS No.: 136622-16-7
M. Wt: 168.17 g/mol
InChI Key: LFMBKSRGQHUJKP-GSVOUGTGSA-N
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Description

Propanoic acid, 2-[(methylsulfonyl)oxy]-, (R)- (CAS: Not explicitly provided in evidence) is a chiral carboxylic acid derivative with a methylsulfonyloxy (-OSO₂CH₃) substituent at the second carbon of the propanoic acid backbone. The (R)-enantiomer indicates its stereochemical configuration, which is critical for its biological activity and interactions. The methylsulfonyloxy group is a strong electron-withdrawing substituent, enhancing the acidity of the adjacent carboxylic acid (pKa ~1–2) compared to unmodified propanoic acid (pKa ~4.88) . This compound is structurally related to esters like methyl (2R)-2-[(methylsulfonyl)oxy]propanoate (CAS: 99320-81-7), which shares the same core structure but features a methyl ester instead of a free carboxylic acid group . Such derivatives are often intermediates in pharmaceutical synthesis, leveraging the sulfonyl group’s reactivity as a leaving group in nucleophilic substitutions or as a directing group in stereoselective reactions .

Properties

IUPAC Name

(2R)-2-methylsulfonyloxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O5S/c1-3(4(5)6)9-10(2,7)8/h3H,1-2H3,(H,5,6)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMBKSRGQHUJKP-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-[(methylsulfonyl)oxy]propanoic acid typically involves the esterification of propanoic acid derivatives followed by sulfonation. One common method includes the reaction of ®-2-hydroxypropanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of ®-2-[(methylsulfonyl)oxy]propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps for purification such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

®-2-[(methylsulfonyl)oxy]propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The methylsulfonyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: Formation of sulfonamide or sulfonate derivatives.

    Reduction: Formation of ®-2-hydroxypropanoic acid.

    Oxidation: Formation of sulfonic acids.

Scientific Research Applications

®-2-[(methylsulfonyl)oxy]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-[(methylsulfonyl)oxy]propanoic acid involves its interaction with molecular targets such as enzymes and proteins. The methylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic residues in proteins. This interaction can lead to the inhibition of enzyme activity or modification of protein function, thereby exerting its biological effects .

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Effects: The methylsulfonyloxy group in the target compound increases acidity and reactivity compared to phenoxy (Mecoprop-p) or acetyloxy derivatives. This makes it more suitable for reactions requiring a stable leaving group .
  • Biological Activity: Phenoxypropanoic acids like Mecoprop-p are herbicides due to their auxin-mimicking properties , whereas sulfonyl-containing analogs (e.g., Tesaglitazar) target metabolic pathways in diabetes .
  • Metabolic Fate: Phosphate esters like (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid are endogenous metabolites, suggesting that sulfonyl or acetyl esters may undergo enzymatic hydrolysis in biological systems .

Physicochemical Properties

Property Target Compound Mecoprop-p Methyl Ester Analog Acetyloxy Derivative
Molecular Formula C₄H₈O₅S C₁₀H₁₁ClO₃ C₅H₁₀O₅S C₅H₈O₄
Molecular Weight (g/mol) ~168.16 214.64 182.19 132.11
Polarity High (sulfonyl group) Moderate (aryl ether) Moderate (ester) Moderate (ester)
Acidity (pKa) ~1–2 (estimated) ~3.5 ~4–5 (ester hydrolysis) ~4.5

Key Observations:

  • The target compound’s sulfonyl group significantly lowers its pKa compared to Mecoprop-p or acetyloxy derivatives, enhancing its solubility in polar solvents.
  • The methyl ester analog (CAS: 99320-81-7) has reduced acidity due to esterification, making it more lipophilic and suitable for prodrug formulations .

Biological Activity

Propanoic acid, 2-[(methylsulfonyl)oxy]-, (R)-, also known as (R)-2-[(methylsulfonyl)oxy]propanoic acid, is a chemical compound with the molecular formula C4_4H8_8O5_5S and a molecular weight of 168.17 g/mol. This compound features a propanoic acid backbone with a methylsulfonyl group attached to the second carbon atom in the R-configuration. Its unique structure imparts significant biological activity, making it a subject of interest in various fields including medicinal chemistry and pharmacology.

The biological activity of (R)-2-[(methylsulfonyl)oxy]propanoic acid primarily involves its interaction with enzymes and proteins. The methylsulfonyl group acts as an electrophile, facilitating covalent bond formation with nucleophilic residues in proteins. This interaction can lead to enzyme inhibition or modification of protein function, which is crucial for its biological effects.

Applications in Research

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which can be beneficial in therapeutic contexts.
  • Protein Modification : It plays a role in modifying protein functions, which can influence various biological pathways.
  • Therapeutic Potential : As a prodrug, (R)-2-[(methylsulfonyl)oxy]propanoic acid may deliver active pharmaceutical ingredients effectively.

Comparative Activity

To understand the uniqueness of (R)-2-[(methylsulfonyl)oxy]propanoic acid, it is essential to compare it with similar compounds:

Compound NameStructure TypeBiological Activity Description
(S)-2-[(Methylsulfonyl)oxy]propanoic acidEnantiomerSimilar chemical properties but different biological activity.
Methanesulfonic acidSimpler sulfonic acidLacks the propanoic acid backbone; less complex biological effects.
2-Hydroxypropanoic acidPrecursorLacks the methylsulfonyl group; different reactivity and activity.

Study on GPR40 Agonists

A notable study explored the role of propionic acids as GPR40 agonists, which are involved in glucose-dependent insulin secretion. Although this study does not directly investigate (R)-2-[(methylsulfonyl)oxy]propanoic acid, it highlights the potential of propionic acids in metabolic processes relevant to diabetes treatment. Compounds similar to propanoic acids exhibited submicromolar potency and were effective in stimulating insulin secretion in pancreatic beta cells .

Pharmacological Investigations

Research has indicated that compounds similar to (R)-2-[(methylsulfonyl)oxy]propanoic acid have shown promise in pharmacological applications due to their ability to modulate inflammatory responses by inhibiting leukocyte chemotaxis and affecting cytokine production. These findings suggest that such compounds could be utilized in treating inflammatory diseases .

Antioxidant Properties

Another area of investigation focuses on the antioxidant properties of related compounds. Studies have demonstrated that certain derivatives exhibit significant antioxidant activity, which may contribute to their therapeutic potential against oxidative stress-related conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Propanoic acid, 2-[(methylsulfonyl)oxy]-, (R)-
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